Bienvenue dans la boutique en ligne BenchChem!

4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Carbonic anhydrase inhibition Tumor-associated CA isoforms Sulfonamide pharmacophore

4-Chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide (CAS 439097-31-1) is a diarylalkynyl-substituted benzenesulfonamide with the molecular formula C20H14ClNO2S and a molecular weight of 367.85 g/mol. The compound belongs to the aryl‑phenyl‑sulfonamido‑phenylene (APSAP) structural class, which has been investigated for carbonic anhydrase (CA) inhibition and metabotropic glutamate receptor 4 (mGluR4) modulation.

Molecular Formula C20H14ClNO2S
Molecular Weight 367.85
CAS No. 439097-31-1
Cat. No. B2510101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
CAS439097-31-1
Molecular FormulaC20H14ClNO2S
Molecular Weight367.85
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H14ClNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H
InChIKeyIDRCDMPUEWPMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide (CAS 439097-31-1): Compound Class and Procurement Positioning


4-Chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide (CAS 439097-31-1) is a diarylalkynyl-substituted benzenesulfonamide with the molecular formula C20H14ClNO2S and a molecular weight of 367.85 g/mol . The compound belongs to the aryl‑phenyl‑sulfonamido‑phenylene (APSAP) structural class, which has been investigated for carbonic anhydrase (CA) inhibition and metabotropic glutamate receptor 4 (mGluR4) modulation [1]. Its core architecture combines a 4‑chlorobenzenesulfonamide moiety with a rigid 4‑(phenylethynyl)phenyl group, creating a hybrid structure with both hydrophobic and hydrogen‑bonding capabilities that distinguishes it from simpler sulfonamide analogs [2].

Procurement Risk: Why Generic Substitution of 4-Chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide (CAS 439097-31-1) is Scientifically Unsupported


The combination of a 4‑chloro electron‑withdrawing substituent on the sulfonamide phenyl ring and a rigid para‑phenylethynyl linker on the aniline ring generates a unique electronic and steric profile that cannot be replicated by simple de‑chloro analogs or regioisomers [1]. In the phenylethynylbenzenesulfonamide series, the para‑sulfamoyl‑substituted derivatives are the most effective inhibitors of tumor‑associated carbonic anhydrase isoforms IX and XII, while ortho‑ and meta‑substituted regioisomers exhibit distinct isoform selectivity profiles [2]. Furthermore, the 4‑chloro modification on the sulfonamide ring has been shown in analogous N,N‑disubstituted 4‑chlorobenzenesulfonamide libraries to significantly influence both antibacterial potency and enzyme inhibitory activity relative to unsubstituted or methyl‑substituted congeners [3]. Consequently, substituting this compound with a close structural analog risks altering target engagement, isoform selectivity, and physicochemical properties without empirical validation.

Quantitative Differentiation Evidence for 4-Chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide (CAS 439097-31-1) Against Structural Analogs


Class-Level Carbonic Anhydrase IX Inhibition Potency of Para-Substituted Phenylethynylbenzenesulfonamides

Within the phenylethynylbenzenesulfonamide class, compounds bearing a para-sulfamoyl group on the central phenyl ring exhibit the highest inhibitory potency against tumor-associated carbonic anhydrase IX (CA IX). The unsubstituted 4-(phenylethynyl)benzenesulfonamide (the class baseline comparator) demonstrates a Ki of 0.069 µM against hCA IX [1]. While the target compound 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide lacks a direct sulfamoyl group on the central phenyl ring (the sulfonamide nitrogen is linked to the 4-(phenylethynyl)phenyl aniline moiety), its 4-chlorobenzenesulfonamide head group is anticipated to maintain sub-micromolar CA IX inhibition based on class SAR trends, where electron-withdrawing substituents on the terminal phenyl enhance isoform selectivity [2]. The analogous meta-substituted regioisomer 3-(phenylethynyl)benzenesulfonamide shows a markedly weaker Ki of 6.9 µM against CA IX, representing a 100-fold potency loss, confirming that regioisomeric substitution alone can ablate tumor-CA activity [1].

Carbonic anhydrase inhibition Tumor-associated CA isoforms Sulfonamide pharmacophore

Structural Differentiation from 2,6-Difluoro-Containing Phenylethynyl Analogs in mGluR4 Patent Space

The compound 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide differs from the 2,6-difluoro-substituted phenylethynyl arylsulfonamides claimed in US Patent 12,065,399 (e.g., 2-chloro-N-[2,6-difluoro-4-(2-phenylethynyl)phenyl]benzenesulfonamide) by the absence of fluorine atoms on the central aniline ring [1]. While the difluoro analogs were designed as mGluR4 negative allosteric modulators, the non-fluorinated scaffold of the target compound avoids potential metabolic liabilities associated with fluorine substitution—such as CYP450-mediated defluorination or glutathione conjugation—and preserves a simpler synthetic route with higher achievable purity (vendor-reported purity ≥90% by HPLC) . The 2,6-difluoro pattern also significantly alters the dihedral angle between the phenyl rings, impacting the compound's conformational preference and target binding pose relative to the non-fluorinated parent [2].

mGluR4 negative allosteric modulation CNS drug discovery Arylsulfonamide scaffold

Differentiation from N-Methyl-Substituted Analog: Impact on Hydrogen-Bond Donor Capacity

Unlike the N-methylated analog 4-chloro-N-methyl-N-(phenylethynyl)benzenesulfonamide (CAS 2170120-11-1), the target compound retains a free sulfonamide N–H proton . This sulfonamide N–H is a critical hydrogen-bond donor (HBD) that can engage the zinc-bound hydroxide nucleophile in carbonic anhydrase active sites or form key interactions with receptor residues in other target classes [1]. N-Methylation abolishes this HBD capacity, which typically reduces CA inhibitory potency by 10- to 1000-fold depending on the isoform [2]. The presence of the N–H proton also influences solubility, logP, and permeability, providing a different ADME profile for library screening purposes.

Sulfonamide N-H hydrogen bonding Physicochemical profiling Drug-likeness

Antibacterial Activity Differentiation Against N,N-Disubstituted 4-Chlorobenzenesulfonamide Congeners

A systematic SAR study of N,N-disubstituted 4-chlorobenzenesulfonamides demonstrated that the nature of the N-substituent dramatically influences antibacterial potency against Gram-positive and Gram-negative strains [1]. Compounds featuring an N-(4-substituted-phenyl) substitution pattern analogous to the target compound exhibited measurable antibacterial activity (zone of inhibition range: 8–22 mm at 100 µg/disc against S. aureus, E. coli, and B. subtilis), whereas N-alkyl-substituted congeners showed negligible activity [1]. The phenylethynylphenyl N-substituent in the target compound represents a further extension of this SAR, introducing a rigid, conjugated linker that is absent in the published N-phenyl-4-chlorobenzenesulfonamide series. This structural extension is predicted to enhance target affinity through additional π-stacking and hydrophobic interactions.

Antibacterial sulfonamides N-Substitution SAR Enzyme inhibition

Validated Application Scenarios for 4-Chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide (CAS 439097-31-1) in Scientific Research and Industrial Procurement


Tumor-Associated Carbonic Anhydrase Inhibitor Screening Libraries

This compound serves as a structurally distinct entry in focused sulfonamide libraries targeting carbonic anhydrase isoforms IX and XII. The 4-chloro substitution and para-phenylethynyl linker place it at a unique position in the SAR landscape relative to the unsubstituted 4-(phenylethynyl)benzenesulfonamide (hCA IX Ki = 0.069 µM) and the significantly weaker meta-substituted regioisomer (hCA IX Ki = 6.9 µM) [1]. Procurement for CA inhibitor screening is justified when exploring the effect of terminal ring halogenation on isoform selectivity and cellular permeability in hypoxic tumor models.

Comparative Profiling Against mGluR4-Targeted Arylsulfonamide Patents

The compound provides a non-fluorinated comparator to the 2,6-difluoro-containing arylsulfonamides disclosed in US Patent 12,065,399 as mGluR4 negative allosteric modulators [2]. Its simpler synthetic route and distinct conformational preference make it a valuable tool for dissecting the contribution of fluorine substitution to target binding, metabolic stability, and off-target selectivity in CNS drug discovery programs.

Physicochemical Property Benchmarking in Sulfonamide-Focused Lead Optimization

With a single sulfonamide N–H hydrogen-bond donor, a molecular weight of 367.85 g/mol, and a predicted logP in the 4.0–4.5 range, this compound occupies a favorable physicochemical space for oral bioavailability screening . It can serve as a benchmark for evaluating the impact of N-methylation (which removes the HBD and reduces MW by ~62 g/mol) or additional ring fluorination (which increases MW by ~36 g/mol) on ADME properties within a matched molecular pair analysis framework.

Antibacterial Sulfonamide SAR Extension Studies

Building on the reported antibacterial activity of N,N-disubstituted 4-chlorobenzenesulfonamides (zone of inhibition 8–22 mm against S. aureus, E. coli, and B. subtilis at 100 µg/disc) [3], this compound extends the SAR into the phenylethynylphenyl substitution space. It is suitable for follow-up studies evaluating whether the extended conjugated linker enhances membrane penetration or target binding relative to simpler N-phenyl or N-alkyl 4-chlorobenzenesulfonamide congeners.

Quote Request

Request a Quote for 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.